N-(4-éthylphényl)-1,3,5-triazine-2,4-diamine

Vue d'ensemble

Description

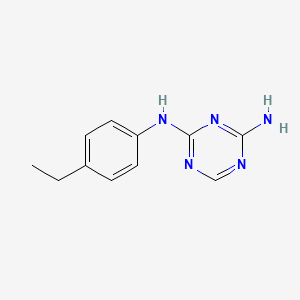

N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine is a useful research compound. Its molecular formula is C11H13N5 and its molecular weight is 215.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Thérapie photodynamique (PDT)

Les dérivés de la triazine ont été étudiés pour leur utilisation potentielle en thérapie photodynamique . La capacité du composé à générer des espèces réactives de l'oxygène lors de l'activation par la lumière en fait un candidat pour cibler et détruire les cellules cancéreuses. Cette application est particulièrement prometteuse car elle offre une option de traitement non invasive pour certains types de cancer.

Agents antimicrobiens

Le squelette structural de la triazine permet la synthèse de composés dotés de propriétés antimicrobiennes significatives . Ces composés peuvent être conçus pour cibler des souches microbiennes spécifiques, ouvrant ainsi une voie au développement de nouveaux antibiotiques, en particulier face à la résistance croissante aux antibiotiques.

Catalyse

Les composés de la triazine peuvent agir comme catalyseurs dans diverses réactions chimiques . Leur capacité à faciliter les réactions dans des conditions plus douces que les catalyseurs traditionnels ouvre des possibilités pour des procédés chimiques plus efficaces et respectueux de l'environnement.

Développement de capteurs

Les propriétés électroniques des dérivés de la triazine les rendent aptes à être utilisés dans la technologie des capteurs . Ils peuvent être intégrés dans des capteurs pour détecter des gaz, des ions ou des molécules organiques, avec des applications potentielles dans la surveillance environnementale et le diagnostic.

Science des matériaux

En science des matériaux, les composés à base de triazine peuvent être utilisés pour améliorer les propriétés des polymères et des revêtements . Ils peuvent améliorer la stabilité thermique, la résistance mécanique et la résistance chimique, des propriétés souhaitables pour les matériaux avancés.

Conception de médicaments

L'échafaudage de la triazine est polyvalent en conception de médicaments . Il peut être modifié pour produire des composés avec une gamme d'activités biologiques, notamment des effets antitumoraux, antiviraux et anti-inflammatoires. Cela en fait un outil précieux dans le développement de nouveaux agents thérapeutiques.

Chimie agricole

Les dérivés de la triazine sont utilisés en chimie agricole comme herbicides . Leur mode d'action implique généralement l'inhibition de la photosynthèse dans les mauvaises herbes, contrôlant ainsi leur croissance sans affecter les cultures.

Chimie organique synthétique

En chimie organique synthétique, la triazine est utilisée comme un bloc de construction pour la synthèse de molécules plus complexes . Sa réactivité permet la création d'un large éventail de structures chimiques, qui peuvent être utilisées dans de futures recherches et développements.

Activité Biologique

N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine is a member of the 1,3,5-triazine family, which has garnered attention due to its diverse biological activities. This compound exhibits significant potential in anticancer, antimicrobial, and anti-inflammatory applications. This article reviews the biological activity of N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine based on recent research findings.

Anticancer Activity

Recent studies have demonstrated that derivatives of 1,3,5-triazine compounds possess selective antiproliferative activity against various cancer cell lines. Specifically, N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine has shown promising results against triple-negative breast cancer cells (MDA-MB231).

Key Findings:

- Selectivity : The compound exhibits selective cytotoxicity against MDA-MB231 cells with a growth inhibition concentration (GI50) as low as 1 nM. In contrast, it does not significantly affect non-cancerous MCF-10A cells .

- Mechanism of Action : The primary mechanism appears to be apoptosis induction. Morphological changes observed through fluorescence microscopy support this conclusion .

Comparative Efficacy

A comparison of various triazine derivatives reveals that modifications to the phenyl ring can drastically influence biological activity. For instance:

- Compounds with para-substituted groups on the phenyl ring showed a 200-fold increase in activity compared to their ortho-substituted counterparts .

- The presence of methoxy groups in specific positions significantly enhances the compound's potency against cancer cells .

Antimicrobial Activity

N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine also demonstrates notable antimicrobial properties. Research indicates that triazine derivatives can exhibit high antibacterial and antifungal activities.

Antibacterial Studies:

- The compound was tested against various bacterial strains and showed effective inhibition of growth against Gram-positive and Gram-negative bacteria.

- Specific derivatives have been reported to outperform traditional antibiotics in certain assays .

Anti-inflammatory Properties

In addition to its anticancer and antimicrobial activities, N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine has shown potential as an anti-inflammatory agent.

Mechanism:

The compound's efficacy in reducing inflammatory markers such as IL-6 and TNF-α has been documented. For instance:

- Compounds derived from triazines exhibited stronger inhibitory effects on these cytokines compared to conventional anti-inflammatory drugs like dexamethasone .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine is crucial for optimizing its biological activity.

| Substituent Position | Effect on Activity |

|---|---|

| Para | Significant increase in potency |

| Ortho | Decreased activity |

| Methoxy group presence | Enhanced anticancer activity |

Case Studies

Several studies have highlighted the biological efficacy of N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine:

- Anticancer Efficacy : A study demonstrated that this compound inhibited MDA-MB231 cell proliferation effectively over time with a gradual increase in potency observed at 24 and 72 hours post-treatment .

- Antimicrobial Activity : In another study focusing on triazine derivatives, N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine exhibited superior antibacterial properties compared to standard treatments against specific bacterial strains .

Propriétés

IUPAC Name |

2-N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N5/c1-2-8-3-5-9(6-4-8)15-11-14-7-13-10(12)16-11/h3-7H,2H2,1H3,(H3,12,13,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDVGYDMDIFMVAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC2=NC=NC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.